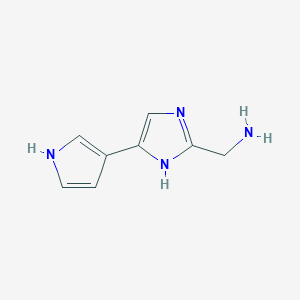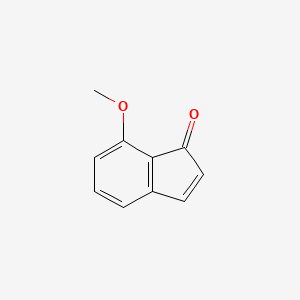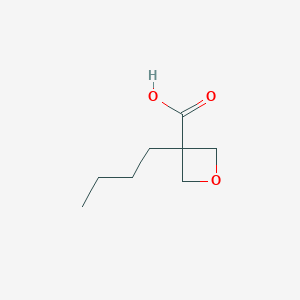
1,1'-Carbonylbis(aziridine-2-carbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Carbonylbis(aziridine-2-carbonitrile) is a compound that features two aziridine rings connected by a carbonyl group Aziridines are three-membered nitrogen-containing rings known for their high strain energy and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Carbonylbis(aziridine-2-carbonitrile) typically involves the reaction of aziridine-2-carbonitrile with a carbonylating agent. One common method is the reaction of aziridine-2-carbonitrile with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the aziridine rings.
Industrial Production Methods
Industrial production of 1,1’-Carbonylbis(aziridine-2-carbonitrile) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
化学反応の分析
Types of Reactions
1,1’-Carbonylbis(aziridine-2-carbonitrile) undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the carbonyl group.
Substitution Reactions: The aziridine rings can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as boron trifluoride
Major Products
The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine nucleophile typically yields a substituted amine product with the aziridine ring opened.
科学的研究の応用
1,1’-Carbonylbis(aziridine-2-carbonitrile) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Biological Research: The compound’s reactivity with nucleophiles makes it useful in the study of protein modifications and interactions.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
1,1'-カルボニルビス(アジリジン-2-カルボニトリル)の作用機序は、アジリジン環の高い歪みエネルギーに関係しています。この高い歪みエネルギーにより、アジリジン環は求核剤に対して非常に反応性が高くなります。この化合物は、タンパク質やその他の生体分子上の求核部位をアルキル化することができ、その機能に影響を与える可能性のある修飾をもたらします。この反応性は、酵素阻害剤やその他の生物活性化合物の開発において特に役立ちます。
6. 類似化合物の比較
類似化合物
アジリジン-2-カルボン酸: 構造は似ていますが、2つのアジリジン環を結合するカルボニル基がありません。
アジリジン-2-カルボンアミド: カルボニル基の代わりにアミド基を含んでいます。
アジリジン-2-カルボン酸エステル: カルボニル基の代わりにカルボン酸エステル基を含んでいます。
ユニークな点
1,1'-カルボニルビス(アジリジン-2-カルボニトリル)は、カルボニル基によって結合された2つのアジリジン環が存在するため、独特の反応性と多様な用途の可能性を秘めています。この化合物の求核的開環反応を起こす能力と、高い歪みエネルギーは、合成化学や材料科学において特に価値があります。
類似化合物との比較
Similar Compounds
Aziridine-2-carboxylic acid: Similar in structure but lacks the carbonyl group connecting two aziridine rings.
Aziridine-2-carboxamide: Contains an amide group instead of a carbonyl group.
Aziridine-2-carboxylate: Features a carboxylate group in place of the carbonyl group.
Uniqueness
1,1’-Carbonylbis(aziridine-2-carbonitrile) is unique due to the presence of two aziridine rings connected by a carbonyl group, which imparts distinct reactivity and potential for diverse applications. The compound’s ability to undergo nucleophilic ring-opening reactions and its high strain energy make it particularly valuable in synthetic chemistry and materials science.
特性
分子式 |
C7H6N4O |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
1-(2-cyanoaziridine-1-carbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C7H6N4O/c8-1-5-3-10(5)7(12)11-4-6(11)2-9/h5-6H,3-4H2 |
InChIキー |
QBFATIRWFMMXHO-UHFFFAOYSA-N |
正規SMILES |
C1C(N1C(=O)N2CC2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)






![1,4,8-Triazaspiro[5.5]undecane](/img/structure/B11918952.png)

![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B11918955.png)
